N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine
Description
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(12(5,6)9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMQQOUFDQKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine typically involves the protection of the amino group using the Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amino acid . The reaction conditions are generally mild, and the Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid .
Chemical Reactions Analysis
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Substitution: The Boc group can be substituted with other protecting groups such as carboxybenzyl (Cbz) or fluorenylmethoxycarbonyl (Fmoc) under specific conditions.
Major Products: The major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted amino acids.
Scientific Research Applications
Organic Synthesis
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its unique structure allows for the incorporation of beta-amino acid patterns into peptide sequences, enhancing their biological activity .
Biological Studies
The compound is employed in enzyme mechanism studies and protein interactions. Its ability to mimic natural amino acids makes it a valuable tool for probing the structure-function relationships in proteins .
Medicinal Chemistry
This compound has potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its structural properties allow it to interact selectively with biological targets, which is crucial for designing effective drugs .
Case Studies
Mechanism of Action
The mechanism of action of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions without interference from other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine can be compared with other similar compounds, such as:
N-Boc-beta-alanine: This compound has a similar structure but lacks the ethyl and dimethyl substituents.
N-Boc-alpha-amino acids: These compounds have the Boc group protecting the alpha-amino group, making them useful in peptide synthesis.
N-Cbz and N-Fmoc protected amino acids: These compounds use different protecting groups, offering alternative protection strategies in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specialized applications in research and industry.
Biological Activity
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine (commonly referred to as N-Boc-β-ethyl-DMBA) is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
N-Boc-β-ethyl-DMBA is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an ethyl side chain, and two methyl groups on the α-carbon. This configuration influences its conformational flexibility and interactions with biological targets.
1. Antimicrobial Activity
Research indicates that β-amino acids like N-Boc-β-ethyl-DMBA can exhibit antimicrobial properties. A study highlighted that peptides containing β-amino acids showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics . The presence of the Boc group enhances the stability of these compounds against enzymatic degradation, potentially increasing their efficacy in biological systems.
2. Modulation of Protein Interactions
N-Boc-β-ethyl-DMBA has been explored for its ability to modulate protein-protein interactions. It is suggested that β-amino acids can alter the conformation of peptides, thereby influencing their binding affinity to various receptors . This property is particularly relevant in the design of inhibitors targeting specific signaling pathways associated with diseases such as cancer.
3. Neuroprotective Effects
Emerging studies suggest that β-amino acids may possess neuroprotective effects. In vitro experiments have shown that certain β-amino acid derivatives can reduce oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases . The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.
Case Study 1: Synthesis and Evaluation of Antimicrobial Peptides
A study synthesized a series of peptides incorporating N-Boc-β-ethyl-DMBA to evaluate their antimicrobial properties. The results demonstrated that modifications in the peptide sequence could significantly enhance antimicrobial activity, with some derivatives achieving MICs as low as 1 μg/mL against resistant bacterial strains .
Case Study 2: Neuroprotective Properties in Cell Models
Another investigation focused on the neuroprotective effects of N-Boc-β-ethyl-DMBA in SK-N-SH neuroblastoma cells. The compound was shown to activate caspase pathways, leading to reduced cell death under oxidative stress conditions. This suggests potential therapeutic applications in neuroprotection .
Research Findings Summary
The following table summarizes key findings from various studies on N-Boc-β-ethyl-DMBA:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
